molecular formula C23H17N3O5 B11108497 4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline

4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline

Cat. No.: B11108497
M. Wt: 415.4 g/mol
InChI Key: XFAYXDDJRXZSOL-UHFFFAOYSA-N
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Description

4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring substituted with dimethyl groups and an aniline moiety linked to a nitrobenzodioxole group through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazole ring through a cyclization reaction of o-aminophenol with a carboxylic acid derivative. The dimethyl substitution is introduced via alkylation reactions. The aniline derivative is then synthesized separately and coupled with the benzoxazole intermediate under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the benzoxazole and aniline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline involves its interaction with specific molecular targets. The compound’s fluorescent properties are attributed to its ability to absorb light at a specific wavelength and emit light at a longer wavelength. This property is utilized in imaging applications where the compound binds to specific cellular components, allowing for visualization under a fluorescence microscope.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline is unique due to its combination of a benzoxazole ring and a nitrobenzodioxole group, which imparts distinct fluorescent properties and stability. This makes it particularly valuable in applications requiring high sensitivity and specificity.

Properties

Molecular Formula

C23H17N3O5

Molecular Weight

415.4 g/mol

IUPAC Name

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine

InChI

InChI=1S/C23H17N3O5/c1-13-7-18-20(8-14(13)2)31-23(25-18)15-3-5-17(6-4-15)24-11-16-9-21-22(30-12-29-21)10-19(16)26(27)28/h3-11H,12H2,1-2H3

InChI Key

XFAYXDDJRXZSOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)N=CC4=CC5=C(C=C4[N+](=O)[O-])OCO5

Origin of Product

United States

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